molecular formula C8H5N3O B11917863 2H-Oxazolo[4,5-g]indazole CAS No. 21274-68-0

2H-Oxazolo[4,5-g]indazole

Katalognummer: B11917863
CAS-Nummer: 21274-68-0
Molekulargewicht: 159.14 g/mol
InChI-Schlüssel: RCBDEUSKSFNADN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Oxazolo[4,5-g]indazole is a heterocyclic compound that features both oxazole and indazole rings. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their significant biological activities and applications in medicinal chemistry . The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Oxazolo[4,5-g]indazole typically involves the formation of both oxazole and indazole rings. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazole derivatives . Additionally, transition metal-catalyzed reactions, such as those involving copper or silver, are often employed to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 2H-Oxazolo[4,5-g]indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can lead to halogenated derivatives, while nitration results in nitro-substituted compounds .

Wirkmechanismus

The mechanism of action of 2H-Oxazolo[4,5-g]indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

2H-Oxazolo[4,5-g]indazole can be compared with other similar compounds, such as:

Uniqueness: The combination of oxazole and indazole rings in this compound provides a unique scaffold that can be exploited for various chemical and biological applications. This dual-ring structure can enhance the compound’s stability, reactivity, and potential biological activities compared to its simpler counterparts .

Eigenschaften

CAS-Nummer

21274-68-0

Molekularformel

C8H5N3O

Molekulargewicht

159.14 g/mol

IUPAC-Name

1H-pyrazolo[4,3-g][1,3]benzoxazole

InChI

InChI=1S/C8H5N3O/c1-2-6-8(12-4-9-6)7-5(1)3-10-11-7/h1-4H,(H,10,11)

InChI-Schlüssel

RCBDEUSKSFNADN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C3=C1C=NN3)OC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.